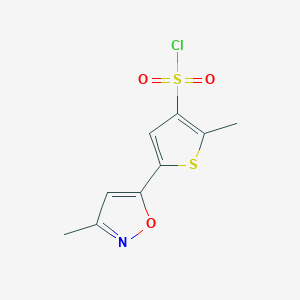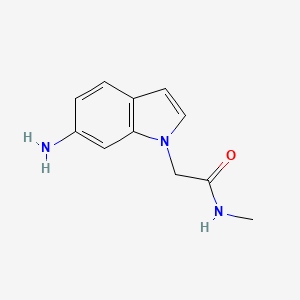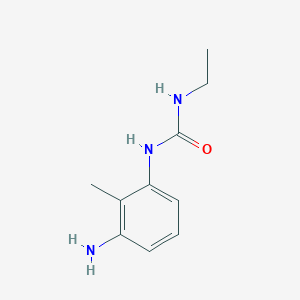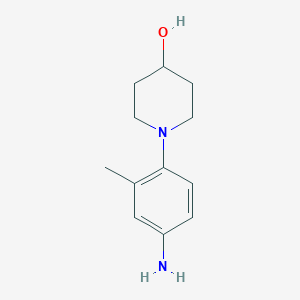
2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride
Descripción general
Descripción
“2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride” is a chemical compound with the molecular formula C11H10ClNO3S . It has a molecular weight of 271.72 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H10ClNO3S/c1-7-3-4-9 (6-11 (7)17 (12,14)15)10-5-8 (2)13-16-10/h3-6H,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Photodegradation Studies
One of the significant applications of related compounds includes the study of photodegradation. For instance, in the study of sulfamethoxazole (a compound with structural similarity), researchers found that it is extremely photolabile in acidic aqueous solutions, leading to various photoproducts. This process helps in understanding the environmental fate of such compounds and their degradation pathways (Wei Zhou & D. Moore, 1994).
Synthesis of Heterocycles
Another application lies in the synthesis of heterocycles. A study demonstrated the use of p-Toluenesulfonyl chloride (TsCl)/NaOH as a reagent combination for synthesizing various 2-amino-substituted 1-aza 3-(aza, oxo, or thio) heterocycles. This method is convenient and efficient for the synthesis of a wide range of heterocyclic compounds, showing the versatility of similar sulfonyl chloride derivatives in organic synthesis (U. Heinelt et al., 2004).
Development of Antiglaucoma Agents
Compounds like 2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride could be used in developing antiglaucoma agents. A study on the reaction of carboxybenzenesulfonyl chloride with certain compounds resulted in benzolamide analogs. These showed high affinity for carbonic anhydrase isozymes, demonstrating effectiveness as antiglaucoma agents. This highlights the potential pharmaceutical applications of such compounds (A. Casini et al., 2003).
Catalysis in Ionic Liquids
The role of similar compounds in catalysis, particularly in ionic liquids, is noteworthy. For example, 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids were used with 4-methyl benzenesulfonyl chloride for Friedel-Crafts sulfonylation reaction. This demonstrated the enhanced reactivity and high yields under ambient conditions, indicating the potential of sulfonyl chlorides in green chemistry and catalysis (S. Nara et al., 2001).
Antiproliferative Activity against Cancer Cell Lines
In cancer research, derivatives of similar compounds have been synthesized and tested for antiproliferative activity against human cancer cell lines. This research contributes to the understanding of potential anticancer agents and their mechanisms of action (S. Awad et al., 2015).
Safety And Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H314 and H335 . This suggests that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Propiedades
IUPAC Name |
2-methyl-5-(3-methyl-1,2-oxazol-5-yl)thiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3S2/c1-5-3-7(14-11-5)8-4-9(6(2)15-8)16(10,12)13/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMYNUROVBYJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC(=C(S2)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(3-methyl-5-isoxazolyl)-3-thiophenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-3-[(methylamino)methyl]aniline](/img/structure/B1523174.png)
![3-Amino-1-[(4-chlorophenyl)methyl]urea](/img/structure/B1523175.png)


![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]ethan-1-ol](/img/structure/B1523180.png)
![3-[(4-Fluorophenyl)sulfanyl]propanamide](/img/structure/B1523181.png)



![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)



![N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B1523195.png)